5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one
CAS No.:
Cat. No.: VC15478379
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5OS |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 5,7-dimethyl-4a,7a-diphenyl-3-sulfanylidene-2,4-dihydro-1H-imidazo[4,5-e][1,2,4]triazin-6-one |
| Standard InChI | InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25) |
| Standard InChI Key | DLIFSPJMDLQXEX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)N(C2(C1(NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Nomenclature
The target compound belongs to the imidazo[4,5-e]-1,2,4-triazine family, characterized by a fused bicyclic framework incorporating imidazole and triazine rings. The systematic IUPAC name, 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1, triazin-6-one, reflects its substitution pattern: methyl groups at positions 5 and 7, phenyl groups at 4a and 7a, and a thioxo moiety at position 3 . The octahydro designation indicates full saturation of the six-membered triazine ring, while the imidazole ring remains partially unsaturated.
Key structural features include:
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Stereochemistry: The 4a and 7a positions are stereogenic centers, conferring chirality to the molecule.
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Planarity: The imidazole ring adopts a planar conformation, while the triazine ring exists in a boat-like configuration due to steric interactions between substituents .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via cyclocondensation of thiourea derivatives with α-keto esters under basic conditions. Vasilevskii et al. reported its preparation through the reaction of 5,7-dimethyl-4a,7a-diphenylperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with thiophosgene, yielding the thioxo derivative in 78% efficiency (Table 1).
Table 1. Optimization of Synthesis Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiophosgene, EtOH | Ethanol | 80 | 78 |
| CS₂, KOH | H₂O | 25 | 42 |
Reactivity with Halogenoacetic Acids
The thioxo group at position 3 undergoes nucleophilic substitution with halogenoacetic acids (ClCH₂COOH, BrCH₂COOH). In ethanol under reflux, S-carboxymethylation produces {(5,7-dimethyl-6-oxo-4a,7a-diphenylhexahydroimidazo[4,5-e]-1,2,4-triazin-3-yl)thio}acetic acid . Conversely, in aqueous KOH, dehydration yields tricyclic thiazolo[3,2-b]-1,2,4-triazine derivatives (Figure 1) .
Figure 1. Reaction Pathways
Spectroscopic Characterization
NMR Spectroscopy
Advanced 2D NMR techniques confirmed the structure (Table 2) :
Table 2. Key and NMR Assignments (CDCl₃, 400 MHz)
| Position | δ (ppm) | δ (ppm) | Correlation (HMBC/HSQC) |
|---|---|---|---|
| 3-S | - | 192.5 | C-2, C-4 |
| 5-CH₃ | 1.32 (s, 3H) | 22.1 | C-5, C-6 |
| 7a-Ph | 7.25–7.43 (m, 5H) | 128.9–136.4 | C-7a, C-8a |
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HSQC: Confirmed nitrogen connectivity, showing coupling between N-1 and H-4a (δ 4.12) .
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NOESY: Spatial proximity between 4a-Ph and 7-CH₃ groups indicated a cisoid arrangement .
X-ray Diffraction Analysis
Single-crystal XRD revealed:
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Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice, with a dimeric motif along the b-axis .
Biological and Industrial Relevance
While direct biological data for this compound remains unpublished, analogous imidazo-triazines exhibit:
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